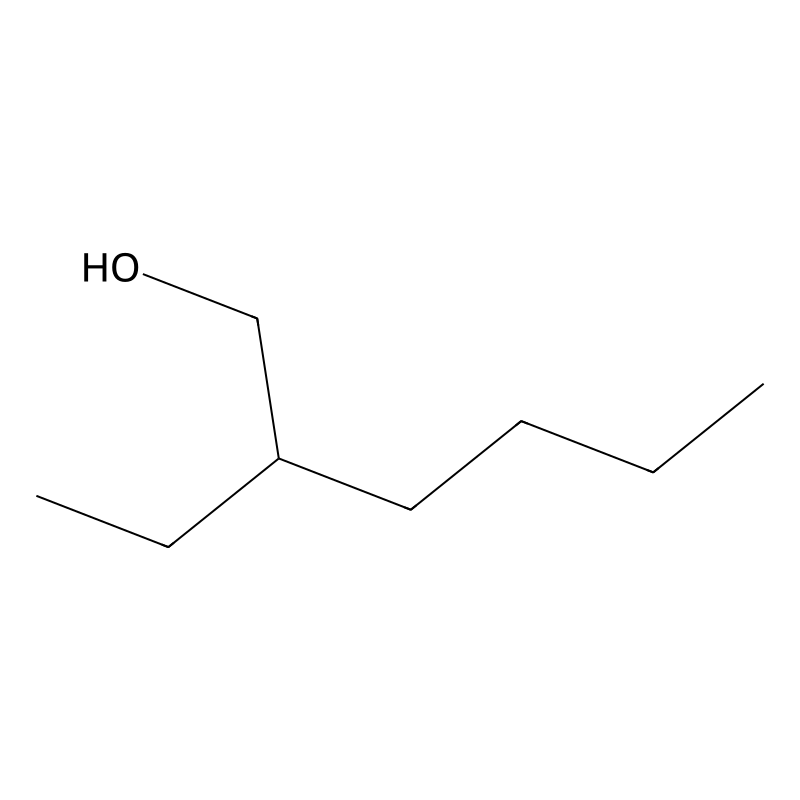

2-Ethylhexan-1-ol

CH3(CH2)3CH(CH2CH3)CH2OH

C8H18O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)3CH(CH2CH3)CH2OH

C8H18O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

In water, 880 mg/L at 25 °C

Miscible with most organic solvents

Soluble in about 720 parts water, in many organic solvents

Solubility in water, g/100ml at 20 °C: 0.11 (poor)

Synonyms

Canonical SMILES

Precursor for Chemical Synthesis:

-Ethylhexanol serves as a crucial starting material for the synthesis of various industrial and specialty chemicals. Notably, it is a primary precursor for:

- Phthalate plasticizers: These widely used additives enhance the flexibility and durability of plastics like polyvinyl chloride (PVC). Di(2-ethylhexyl) phthalate (DEHP) is the most common phthalate plasticizer derived from 2-ethylhexanol .

- Acrylate esters: Employed in paints, coatings, and adhesives, these esters offer superior adhesion and water resistance .

Solvent and Extraction Agent:

Due to its amphiphilic nature (having both polar and non-polar regions), 2-ethylhexanol finds use as a solvent in various scientific settings. Its properties make it suitable for:

- Extracting organic compounds: This includes isolating biomolecules like lipids, essential oils, and pharmaceuticals from natural sources .

- Dissolving hydrophobic materials: 2-ethylhexanol's ability to dissolve non-polar substances makes it useful in specific research areas like polymer chemistry and materials science.

Model Compound in Environmental Research:

The widespread presence and potential environmental concerns surrounding 2-ethylhexanol make it a valuable model compound in environmental research. Scientists use it to:

- Study the behavior of organic contaminants: By investigating the transport, degradation, and bioaccumulation of 2-ethylhexanol in various environmental compartments (air, water, soil), researchers gain insights into the fate of other similar pollutants .

- Evaluate the effectiveness of remediation techniques: Studying the removal or degradation of 2-ethylhexanol in contaminated environments helps assess the efficiency of different remediation strategies.

Research into Potential Health Effects:

While 2-ethylhexanol has various industrial applications, ongoing research focuses on its potential health effects. Studies investigate:

- Exposure assessment: This involves identifying potential exposure routes (inhalation, ingestion, skin contact) and measuring 2-ethylhexanol levels in humans or the environment .

- Toxicological effects: Studies examine the potential for 2-ethylhexanol to cause adverse effects at different exposure levels, including potential effects on the nervous, reproductive, and endocrine systems .

2-Ethylhexan-1-ol is an organic compound with the molecular formula . It is a branched-chain primary alcohol characterized by its eight-carbon structure, specifically having an ethyl group at the second carbon position. This compound appears as a colorless liquid with a characteristic odor and is poorly soluble in water but miscible with most organic solvents. The unique branching in its structure inhibits crystallization, contributing to its low volatility and making it suitable for various industrial applications, particularly as a plasticizer and solvent .

2-EH exhibits low toxicity in animal models (LD50: 2-3 g/kg for rats) []. However, concerns exist regarding:

- Respiratory irritation: Inhalation of vapors can irritate the respiratory tract.

- Skin and eye irritation: Contact with liquid or vapors can irritate the skin and eyes.

- Environmental impact: Improper disposal can pollute water sources.

- Esterification: It readily forms esters with various acids, which are crucial for producing plasticizers like bis(2-ethylhexyl) phthalate (commonly known as DEHP) when reacted with phthalic anhydride .

- Oxidation: The alcohol can be oxidized to form 2-ethylhexanoic acid, which has been associated with developmental toxicity in certain studies .

- Nitration: When reacted with nitric acid, it can produce nitrate esters that serve as cetane number improvers in diesel fuel .

The industrial synthesis of 2-ethylhexan-1-ol primarily involves:

- Aldol Condensation: N-butyraldehyde undergoes aldol condensation followed by hydrogenation to yield 2-ethylhexan-1-ol. This process typically produces over 2 million tons annually.

- Hydroformylation of Propylene: N-butyraldehyde is generated through hydroformylation of propylene, serving as the precursor for further reactions leading to the alcohol.

- Guerbet Reaction: An alternative method involves the Guerbet reaction, which also yields branched-chain alcohols like 2-ethylhexan-1-ol .

2-Ethylhexan-1-ol is utilized in various applications including:

- Plasticizers: It is a key ingredient in the production of flexible polyvinyl chloride (PVC) products.

- Solvents: Employed as a low-volatility solvent in coatings, adhesives, and sealants.

- Emollients: Its esters are used for their skin-conditioning properties in cosmetic formulations.

- Fuel Additives: Acts as a cetane improver for diesel fuels .

Research involving 2-ethylhexan-1-ol includes:

- Dynamic Heat Capacity Studies: Investigations into its thermodynamic properties under varying conditions.

- Transesterification Reactions: Studies examining its role in lipase-catalyzed transesterification processes for biodiesel production.

- Broadband Dielectric Spectroscopy: Used to analyze interactions with other polyalcohols such as glycerol and sorbitol .

Several compounds share structural similarities with 2-ethylhexan-1-ol. Here are some comparisons highlighting its uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Hexanol | Straight-chain alcohol | Less branched; higher volatility |

| Isooctanol | Isomer of octanol | Different branching pattern; often used interchangeably but distinct from 2-Ethylhexanol |

| 2-Methylheptan-1-ol | Similar carbon chain | Methyl group at position 2; affects physical properties |

| 3-Ethylpentan-1-ol | Branched alcohol | Different branching leading to varying physical properties |

The unique branching of 2-ethylhexan-1-ol contributes to its low volatility and specific applications as a plasticizer and solvent, distinguishing it from its straight-chain counterparts and other branched alcohols .

Physical Description

Liquid; WetSolid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless to pale yellow liquid

A dark brown liquid with an aromatic odor.

Color/Form

XLogP3

Boiling Point

184.6 °C

184.34 °C

182 °C

363-365°F

Flash Point

164 °F (73 °C)

73 °C c.c.

178°F

Vapor Density

4.49 (Air = 1)

Relative vapor density (air = 1): 4.5

4.49

Density

0.8344 at 20 °C/20 °C

Relative density (water = 1): 0.83

0.830-0.834

0.834

LogP

2.3-3.1

Odor

Intense and unpleasant

Melting Point

-70.0 °C

-70 °C

-105°F

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 1362 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1357 of 1362 companies with hazard statement code(s):;

H315 (90.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.14 mmHg

0.136 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 48

0.05 mmHg

Pictograms

Irritant

Other CAS

91994-92-2

1070-10-6

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty alcohols [FA05]

METABOLITE-DEHPS

Methods of Manufacturing

(A) Oxo process, from propylene and synthesis gas. (B) Aldolization of acetaldehyde or butyraldehyde, followed by hydrogenation. (C) From fermentation alcohol.

HYDROGENATION OF 2-ETHYL-1-HEXENAL AT 200 °C USING A COPPER OR NICKEL CATALYST

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Custom compounding of purchased resin

Mining (except oil and gas) and support activities

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Personal care and cosmetics

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Plastics product manufacturing

Printing and related support activities

Textiles, apparel, and leather manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

1-Hexanol, 2-ethyl-: ACTIVE

The most important secondary product of butyraldehyde is 2-ethylhexanol ...

Low production costs for butyraldehyde in modern large-scale plants and the lower price of propene as compared with ethylene mean that the oxo route for the manufacture of 2-ethylhexanol will be given preference for economic reasons.

Analytic Laboratory Methods

The diffusive sampling method is effective for the measurement of a low level of 2-ethyl-1-hexanol in indoor air...

Determination of phthalate contaminants in iv solutions stored in pvc bags by gc-single-ion monitoring mass spectrometry.

Capillary column GC with FID detection. Linear response over 0-50 ug/mL, the range of concentrations considered. Limit of determination 0.5 ug/L.